Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid: . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoroacetic acid moiety, which is a strong organic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions for this cyclization step often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the design of therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The exact pathways involved can vary, but typically, the compound binds to its target, leading to a cascade of biochemical events that result in the desired therapeutic effect.
Comparison with Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound lacks the amino group present in tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid, making it less reactive in certain chemical reactions.
Trifluoroacetic acid: While similar in name, trifluoroacetic acid is a strong organic acid used in various chemical processes, but it does not contain the azetidine ring or amino group.
Other amino acids and derivatives: Various amino acids and their derivatives share structural similarities but differ in their functional groups and biological activities.
Uniqueness: this compound is unique due to its combination of the azetidine ring, amino group, and trifluoroacetic acid moiety. This combination provides it with distinct chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12;3-2(4,5)1(6)7/h12H,4-6,10H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPVAZPKQHYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.